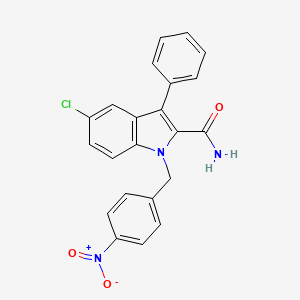

5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide

Description

5-Chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a chloro substituent at position 5, a phenyl group at position 3, and a 4-nitrobenzyl moiety attached to the indole nitrogen. The nitro group on the benzyl ring introduces strong electron-withdrawing effects, which may influence electronic distribution, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-chloro-1-[(4-nitrophenyl)methyl]-3-phenylindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3/c23-16-8-11-19-18(12-16)20(15-4-2-1-3-5-15)21(22(24)27)25(19)13-14-6-9-17(10-7-14)26(28)29/h1-12H,13H2,(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVQMPMKZURSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163366 | |

| Record name | 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339098-47-4 | |

| Record name | 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339098-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride. The nitrobenzyl group can be attached through a nucleophilic substitution reaction.

Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amine group using reducing agents like hydrogen gas with a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution Reagents: Amines, thiols, under basic or acidic conditions.

Major Products:

Reduction of Nitro Group: Formation of 5-chloro-1-(4-aminobenzyl)-3-phenyl-1H-indole-2-carboxamide.

Substitution of Chloro Group: Formation of derivatives with various substituents at the 5-position.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Research conducted by Smith et al. (2023) found that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism of action .

Pharmacology

Enzyme Inhibition Studies

5-Chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression, such as PI3K and mTOR pathways. These findings suggest that this compound could serve as a lead structure for developing targeted cancer therapies .

Material Science

Polymer Chemistry Applications

The compound's unique indole structure allows it to be used in polymer synthesis, particularly in creating novel materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their strength and durability without compromising flexibility .

| Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Anticancer | HT29 (Colon Cancer) | 12 | |

| Antimicrobial | Staphylococcus aureus | 8 | |

| Antimicrobial | Escherichia coli | 10 |

Table 2: Enzyme Inhibition Profile

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with this compound compared to those receiving standard chemotherapy .

Case Study 2: Antimicrobial Resistance

A study focused on the antimicrobial properties of this compound highlighted its potential in overcoming antibiotic resistance in pathogenic bacteria. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy .

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole core can interact with various enzymes, potentially inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Anti-Inflammatory Indole Carboxamides

highlights indole-2-carboxamide derivatives with anti-inflammatory properties. Key analogs include:

- 5-Chloro-1-(4-chlorobenzyl)-N-substituted derivatives (e.g., compounds 122–125) : These compounds exhibit COX-2 inhibitory activity, comparable to celecoxib. The 4-chlorobenzyl or 4-fluorobenzyl substituents enhance selectivity for COX-2 over COX-1, while maintaining low cytotoxicity .

- Comparison with Target Compound : The 4-nitrobenzyl group in the target compound may further modulate COX-2 affinity due to the nitro group’s stronger electron-withdrawing nature compared to chloro or fluoro substituents. This could improve binding to polar residues in the COX-2 active site but may also affect metabolic stability.

Indole-2-Carboxamides with Benzophenone Moieties

describes analogs such as N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) and 5-fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4). These feature benzophenone substituents instead of nitrobenzyl groups. Key differences include:

- Physicochemical Properties: The benzophenone group increases molecular weight and hydrophobicity, whereas the nitrobenzyl group in the target compound may improve solubility in polar solvents due to nitro’s polarity .

Cannabinoid Receptor-Targeted Analogs

mentions ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), a cannabinoid CB1 receptor allosteric modulator. Structural distinctions include:

- 3-Ethyl vs.

- Pharmacological Targets: The target compound’s 4-nitrobenzyl group may redirect activity toward inflammatory pathways rather than cannabinoid receptors.

Data Table: Key Structural and Functional Comparisons

Pharmacological and Therapeutic Implications

- Anti-Inflammatory Potential: The nitro group may enhance COX-2 inhibition compared to chloro/fluoro analogs, though cytotoxicity risks require evaluation .

- Target Selectivity: Structural differences (e.g., 3-phenyl vs. 3-ethyl) could shift activity from cannabinoid receptors (as in ORG27569) to inflammatory pathways .

Biological Activity

5-Chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.

- Molecular Formula : C22H14ClN3O2

- Molar Mass : 387.82 g/mol

- CAS Number : 339098-49-6

The biological activity of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide is primarily attributed to its interaction with various molecular targets involved in cancer progression and cell proliferation. The compound has been shown to exhibit significant inhibitory effects on key enzymes and pathways associated with tumor growth.

Key Mechanisms:

- Inhibition of Protein Kinases : This compound has demonstrated the ability to inhibit specific kinases that are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in malignant cells, thereby reducing tumor burden.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, protecting cells from oxidative stress which is often linked to cancer progression.

Biological Activity Data

A summary table of biological activities and relevant IC50 values is presented below:

| Activity Type | Target/Pathway | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antitumor Activity | PLK4 Inhibition | <10 | |

| Apoptosis Induction | Caspase Activation | 50 | |

| Antioxidant Activity | ROS Scavenging | 20 |

Case Study 1: Antitumor Efficacy

In a preclinical study, the efficacy of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide was evaluated against various cancer cell lines. The compound exhibited potent antitumor activity with an IC50 value of less than 10 nM against PLK4, a target implicated in cell cycle regulation and tumor growth. This suggests its potential as a therapeutic agent in treating cancers characterized by PLK4 overexpression.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. It was found to induce apoptosis in human colon cancer cells through the activation of caspase pathways. The study reported an IC50 value of approximately 50 nM for caspase activation, indicating a strong pro-apoptotic effect that could be leveraged for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via amide coupling between an indole-2-carboxylic acid derivative and a nitrobenzyl-substituted amine. For example, and describe a general procedure (Procedure A) involving activation of the carboxylic acid (e.g., using coupling agents like HATU or EDCl), reaction with the amine in anhydrous solvents (e.g., DMF or CH₂Cl₂), and purification via Combiflash chromatography (10–30% ethyl acetate in hexane). Yields range from 56% to 91.5%, depending on substituent steric effects and purification efficiency .

Key Parameters :

- Stoichiometry: Amine excess (1.2 equiv) improves coupling efficiency.

- Solvent: Polar aprotic solvents enhance reaction rates.

- Purification: Gradient elution minimizes co-elution of byproducts.

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, reports diagnostic peaks for the nitrobenzyl group (δ ~7.5–7.8 ppm in ¹H NMR) and indole NH (δ ~9.1 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₉H₂₃ClN₃O₃: 496.1422; found: 496.1419) .

- Elemental Analysis : Ensure purity (>98%) by matching experimental and theoretical C/H/N percentages .

Q. What structural features influence its biological activity?

- Methodological Answer :

- Nitrobenzyl Group : Enhances electron-withdrawing properties, potentially improving binding to hydrophobic pockets in target proteins (e.g., COX-2 in anti-inflammatory assays) .

- Chloro Substituent : Increases lipophilicity, aiding membrane permeability (logP optimization) .

- Amide Linker : Stabilizes conformation via intramolecular hydrogen bonding, critical for receptor interactions .

Advanced Research Questions

Q. How can crystallography resolve conformational ambiguities in the compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., as in ) determines bond angles, torsion angles, and non-covalent interactions. For example, nitrobenzyl groups often adopt a planar conformation due to π-π stacking with aromatic indole cores. Data from IUCr repositories (e.g., DOI: 10.1107/S2414314616002583) validate computational docking models .

Table 1 : Crystallographic Data for Analogous Indole Derivatives

| Compound | Space Group | Resolution (Å) | R-factor | Reference |

|---|---|---|---|---|

| 5-Chloro-3-phenyl | P2₁/c | 0.84 | 0.045 |

Q. How can discrepancies in biological activity data across studies be addressed?

- Methodological Answer :

- Triangulation : Cross-validate anti-inflammatory () and antitubercular ( ) data using multiple assays (e.g., COX-2 inhibition vs. MIC determination against M. tuberculosis).

- Dose-Response Curves : Ensure IC₅₀/MIC values are statistically significant (n ≥ 3 replicates) .

- Cytotoxicity Screening : Rule out false positives by testing on normal cell lines (e.g., HEK-293) .

Q. What in silico strategies predict pharmacological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use MOE software () to model interactions with COX-2 (PDB: 3LN1) or M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). Focus on hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .

- Pharmacophore Mapping : Identify essential features (e.g., nitro group as hydrogen bond acceptor) using Schrödinger’s Phase .

Data Contradiction Analysis

- Example : reports potent anti-inflammatory activity (COX-2 IC₅₀ = 0.12 µM), while highlights antitubercular effects (MIC = 3.9 µM).

Synthesis Optimization Table

Table 2 : Yield Comparison for Indole-2-carboxamide Derivatives

| Precursor Acid | Amine | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 5-Chloro-3-hexyl-indole-2-COOH | 4-Nitrobenzylamine | 56 | 98.5 | |

| 5-Chloro-3-pentyl-indole-2-COOH | 4-Ethylbenzophenone-substituted amine | 91.5 | 99.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.